molecular formula C19H16ClNO2 B13050040 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Katalognummer: B13050040
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: YWWGHMWJSACFCU-HDMKZQKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3aR,4S,9bS)-8-Chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (commonly referred to as G-1) is a structurally complex compound featuring a cyclopenta[c]quinoline core fused with a benzoic acid moiety. It is a selective agonist of G protein-coupled estrogen receptor-1 (GPER-1), with demonstrated activity in modulating estrogen signaling pathways . G-1 has been extensively studied in preclinical models, particularly for its role in pain-related aversion and vascular responses, where it elicits biological effects at subnanomolar concentrations . The 8-chloro substituent and stereospecific (3aR,4S,9bS) configuration are critical for its receptor selectivity and potency.

Eigenschaften

Molekularformel

C19H16ClNO2

Molekulargewicht

325.8 g/mol

IUPAC-Name

4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C19H16ClNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m0/s1

InChI-Schlüssel

YWWGHMWJSACFCU-HDMKZQKVSA-N

Isomerische SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O

Kanonische SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]quinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[c]quinoline structure.

    Attachment of the benzoic acid moiety: The final step involves the coupling of the chlorinated cyclopenta[c]quinoline with a benzoic acid derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key analogs and their pharmacological profiles:

Compound Name / Code Substituents / Modifications Target Activity / Key Findings Reference
G-1 8-chloro, benzoic acid GPER-1 Selective agonist; induces conditioned place avoidance in rodents (EC₅₀ ~nM)
GAT107 8-sulfonamide, 4-bromophenyl α7 nAChR Ago-PAM (allosteric activation); no cross-reactivity with GPER-1
6120497SRS10 8-ethyl ketone, 3-fluorophenyl GPER-1 High docking score (−14.67) in LBVS/SBVS; antiproliferative activity (µM range)
4-((3aS,4R,9bR)-6,8-dichloro...) 6,8-dichloro, benzoic acid Undisclosed Structural analog; no reported bioactivity
Compound Z 8-carboxylic acid, 1-naphthyl BK channels Activates BK channels independent of β1 subunit
4-(Ethoxycarbonyl)-...carboxylic acid Ethoxycarbonyl, carboxylic acid Undisclosed Synthetic intermediate; no bioactivity data

Structural Analogues

  • Substituent Effects on Target Selectivity: The 8-position on the cyclopenta[c]quinoline core is a key determinant of activity. Replacing the chloro group in G-1 with a sulfonamide (e.g., GAT107) shifts target specificity from GPER-1 to α7 nAChR . Benzoic acid vs. Sulfonamide: G-1’s benzoic acid group is essential for GPER-1 binding, while sulfonamide derivatives (e.g., GAT107) favor interactions with α7 nAChR . Aromatic Substituents: The 4-bromophenyl group in GAT107 enhances hydrophobic interactions with α7 nAChR, whereas G-1’s 6-bromo-1,3-benzodioxol-5-yl group optimizes GPER-1 affinity .
  • Stereochemical Influence: The (3aR,4S,9bS) configuration in G-1 is critical for maintaining agonist efficacy.

Functional Analogues

  • GPER-1 Agonists: G-1 vs. 6120497SRS10: Both act on GPER-1, but 6120497SRS10’s 3-fluorophenyl group improves docking scores (−14.67 vs. −12.1 for G-1) but reduces cellular potency (µM vs. nM EC₅₀) . Scaffold Diversity: Pyrano[3,2-c]quinoline derivatives (e.g., 4-{9-chloro-3,4-dihydro-2H-pyrano...}benzonitrile) lack GPER-1 activity, highlighting the cyclopenta[c]quinoline core’s necessity .

Pharmacological Data

Parameter G-1 GAT107 6120497SRS10
Molecular Weight 426.88 g/mol 437.32 g/mol 379.83 g/mol
EC₅₀ (Cellular) 10–100 nM N/A (allosteric modulator) 1–10 µM
Selectivity >1000-fold for GPER-1 Selective for α7 nAChR Moderate GPER-1 affinity

Key Research Findings

GPER-1 Specificity : G-1’s selectivity is attributed to its chloro and benzodioxol groups, which form hydrogen bonds with GPER-1’s hydrophobic pocket .

Therapeutic Potential: G-1 modulates pain aversion in the anterior cingulate cortex without affecting sensory thresholds, suggesting non-analgesic applications .

Scaffold Optimization : Substituent variation at the 4-position (e.g., bromophenyl in GAT107) can redirect activity to unrelated targets, underscoring the need for precise medicinal chemistry .

Biologische Aktivität

4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (CAS No. 956445-03-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of cyclopentaquinoline derivatives and exhibits a complex structure characterized by the presence of a chloro substituent and a benzoic acid moiety. Its molecular formula is C19H16ClNO2C_{19}H_{16}ClNO_2 with a molecular weight of 325.79 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anti-cancer properties and enzyme inhibition capabilities. Below are key findings related to its biological activity:

1. Anticancer Activity

Research indicates that derivatives similar to 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid exhibit significant cytotoxic effects against different cancer cell lines.

  • Mechanism : The compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells. For example, studies have shown that compounds targeting EGFR can induce apoptosis through the activation of caspases .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity .
  • Urease : Inhibition of urease has implications for treating infections caused by urease-producing bacteria. Some derivatives have demonstrated strong inhibitory effects against urease .

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

StudyFocusFindings
Study 1Anticancer propertiesDemonstrated significant cytotoxicity against A549 and HepG2 cell lines through EGFR inhibition .
Study 2Enzyme inhibitionIdentified strong AChE and urease inhibitory activities in synthesized derivatives with structural similarities .
Study 3PharmacokineticsInvestigated binding interactions with bovine serum albumin (BSA), indicating favorable pharmacokinetic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.